N1-Ethyl-N3-heptyl-1,3-propanediamine

Descripción

Molecular Architecture and Stereochemical Configuration

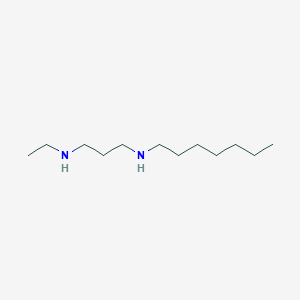

The molecular architecture of N1-Ethyl-N3-heptyl-1,3-propanediamine is built upon the fundamental 1,3-propanediamine backbone, which consists of a three-carbon chain with amino groups positioned at the terminal carbons. The parent compound 1,3-propanediamine, also known as trimethylenediamine, has the molecular formula C3H10N2 and molecular weight of 74.1249 grams per mole. The basic structure provides a flexible framework that allows for various conformational arrangements due to the rotatable bonds within the propyl chain.

The substitution pattern in N1-Ethyl-N3-heptyl-1,3-propanediamine introduces significant asymmetry to the molecular structure. The N1 position bears an ethyl group (C2H5), while the N3 position is substituted with a heptyl group (C7H15). This asymmetric substitution creates a molecule where one nitrogen atom is connected to a relatively short alkyl chain, while the other nitrogen atom bears a substantially longer hydrocarbon chain. The three-carbon propyl linker between the two amino groups maintains its characteristic flexibility, allowing for multiple conformational states.

The stereochemical configuration of this compound is achiral, as neither of the nitrogen atoms serves as a stereogenic center. The molecule can adopt various conformational arrangements through rotation around the carbon-carbon and carbon-nitrogen bonds within the structure. The primary conformational flexibility arises from the rotation around the bonds in the propyl linker chain, particularly the central carbon-carbon bonds, which can adopt different rotational states such as trans and gauche configurations.

The molecular geometry around each nitrogen atom follows typical amine stereochemistry, with the nitrogen atoms exhibiting approximately tetrahedral geometry when considering the lone pair of electrons. The bond angles around the nitrogen atoms are influenced by the steric requirements of the attached alkyl groups, with the heptyl-substituted nitrogen experiencing greater steric hindrance compared to the ethyl-substituted nitrogen atom.

Comparative Analysis of Alkyl Chain Branching Patterns

The alkyl chain substitution pattern in N1-Ethyl-N3-heptyl-1,3-propanediamine can be analyzed in comparison to other members of the substituted propanediamine family. The compound exhibits a linear alkyl chain arrangement, where both the ethyl and heptyl substituents are straight-chain aliphatic groups without branching. This linear configuration contrasts with other possible substitution patterns such as branched alkyl groups or cyclic substituents found in related compounds.

When compared to N1-Ethyl-N3-propyl-1,3-propanediamine, which has the molecular formula C8H20N2, the heptyl-substituted variant demonstrates the effect of extended alkyl chain length on molecular properties. The heptyl group contains seven carbon atoms in a linear arrangement, significantly increasing the hydrophobic character of the molecule compared to shorter alkyl substituents. This extended chain length influences the overall molecular flexibility and potential intermolecular interactions.

The asymmetric nature of the substitution pattern creates distinct chemical environments around each nitrogen atom. The ethyl-substituted nitrogen (N1) experiences less steric hindrance and maintains greater accessibility compared to the heptyl-substituted nitrogen (N3). This difference in steric environment affects the basicity of the two nitrogen atoms and their potential for participating in hydrogen bonding or coordination chemistry.

Comparison with N1-Ethyl-N3-hexadecyl-1,3-propanediamine, which contains an even longer alkyl chain (C16), reveals the progressive effects of chain elongation. The hexadecyl derivative has a molecular weight of 326.6 grams per mole, demonstrating how alkyl chain extension significantly increases molecular mass while maintaining the basic diamine functionality. These comparisons highlight the systematic variation in properties that can be achieved through controlled alkyl substitution.

The branching analysis also considers the rotational freedom available to each alkyl chain. The ethyl group provides relatively limited conformational variation due to its short length, primarily involving rotation around the carbon-nitrogen bond. In contrast, the heptyl chain offers extensive conformational possibilities through rotation around multiple carbon-carbon bonds, creating a more complex conformational landscape for the molecule.

Computational Modeling of Conformational Dynamics

Computational studies of conformational dynamics in propanediamine derivatives have revealed significant insights into the behavior of flexible alkyl chains and their influence on molecular conformation. Research on related compounds such as N,N,N',N'-tetramethyl-1,3-propanediamine has demonstrated that the three-carbon skeleton provides substantial flexibility for conformational changes. These studies indicate that charge transfer processes and structural motions are intimately linked in propanediamine systems, with conformational dynamics occurring on timescales ranging from femtoseconds to picoseconds.

The conformational landscape of N1-Ethyl-N3-heptyl-1,3-propanediamine is expected to be dominated by the flexibility of both the propyl linker chain and the heptyl substituent. Molecular dynamics simulations of similar alkyl chain systems have shown that extended alkyl chains can adopt various conformational states, including extended all-trans configurations and more compact folded arrangements. The heptyl chain in this compound can potentially adopt conformations ranging from fully extended linear arrangements to more compact coiled structures.

Computational analysis of alkyl chain conformation in related systems has identified the importance of through-space interactions and through-bond interactions in determining stable conformational states. For N1-Ethyl-N3-heptyl-1,3-propanediamine, the extended heptyl chain may engage in intramolecular interactions with other parts of the molecule, particularly when adopting folded conformations that bring the terminal methyl group into proximity with the propyl linker or ethyl substituent.

The rotational energy barriers around the bonds in the propyl linker chain are expected to be relatively low, facilitating rapid interconversion between different conformational states at room temperature. Quantum chemical calculations on similar systems suggest that the energy differences between various conformational isomers are typically small, allowing for dynamic equilibrium between multiple conformational states.

Advanced computational techniques such as molecular dynamics simulations can provide detailed information about the conformational preferences of the heptyl chain under different conditions. These calculations consider factors such as steric repulsion, van der Waals interactions, and potential hydrogen bonding between the amino groups and alkyl chain segments. The results of such simulations typically reveal that longer alkyl chains exhibit increasing conformational entropy, leading to more diverse conformational ensembles in solution.

Propiedades

IUPAC Name |

N-ethyl-N'-heptylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N2/c1-3-5-6-7-8-10-14-12-9-11-13-4-2/h13-14H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANOHQFDYKUULD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNCCCNCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-Ethyl-N3-heptyl-1,3-propanediamine typically involves the reaction of 1,3-propanediamine with ethyl and heptyl groups under controlled conditions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

N1-Ethyl-N3-heptyl-1,3-propanediamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield different amine derivatives.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrogen-containing compounds, while reduction can produce various amine derivatives .

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has been identified as a valuable reagent in several areas of scientific research:

Organic Synthesis

N1-Ethyl-N3-heptyl-1,3-propanediamine serves as a building block in organic synthesis. Its amine groups allow it to participate in nucleophilic substitution reactions and serve as a ligand in coordination chemistry. This capability makes it useful for synthesizing more complex molecules and materials.

Biological Studies

In biological research, this compound is utilized for studying enzyme mechanisms and protein interactions. Its structure enables it to form hydrogen bonds and electrostatic interactions with various molecular targets, potentially modulating their activity. This property is crucial for understanding biochemical pathways and developing therapeutic agents.

Proteomics Research

N1-Ethyl-N3-heptyl-1,3-propanediamine is employed in proteomics for its ability to interact with proteins and influence their functions. This application is particularly relevant for studies involving protein folding, stability, and interactions within cellular environments .

Industrial Applications

The compound also finds its place in industrial settings:

Production of Specialty Chemicals

N1-Ethyl-N3-heptyl-1,3-propanediamine is used in the synthesis of specialty chemicals, including polymers and resins. Its unique properties facilitate the development of materials with specific characteristics required for various applications.

Catalysis

In catalysis, this compound can act as a reagent or catalyst in chemical reactions, enhancing reaction rates and selectivity. The ability to modify its structure allows chemists to tailor its properties for specific catalytic processes.

Case Study 1: Antimicrobial Activity

Research has indicated that derivatives of propanediamines exhibit antimicrobial properties. A study demonstrated that Schiff base complexes derived from similar compounds showed significant antibacterial and antifungal activities against various pathogens. This suggests that N1-Ethyl-N3-heptyl-1,3-propanediamine could potentially share similar antimicrobial properties.

Case Study 2: Enzyme Interaction

In a biochemical assay, N1-Ethyl-N3-heptyl-1,3-propanediamine was tested for its ability to modulate enzyme activity. The results indicated that the compound could influence the kinetics of specific enzymes involved in metabolic pathways, showcasing its potential as a tool for drug discovery and development .

Mecanismo De Acción

The mechanism of action of N1-Ethyl-N3-heptyl-1,3-propanediamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and other biomolecules, affecting their structure and function. This interaction can lead to various biochemical and physiological effects, depending on the context of its use .

Comparación Con Compuestos Similares

Comparison with Similar 1,3-Propanediamine Derivatives

Structural and Functional Variations

The bioactivity and physicochemical properties of 1,3-propanediamine derivatives depend on substituent type, chain length, and functional groups. Below is a comparative analysis:

Key Research Findings

Bioactivity and Toxicity

- Antimicrobial Activity : N-Dodecyl-1,3-propanediamine exhibits potent growth inhibition against Mycobacterium tuberculosis, attributed to its long alkyl chain disrupting lipid membranes. However, its toxicity and sensitization risks require careful evaluation .

- Cytotoxicity: Aliphatic diamines with dimethyl or diethyl groups (e.g., DEPA) show cytotoxicity in human carcinoma cells, likely due to their strong basicity and membrane permeability . In contrast, N-Boc-1,3-propanediamine is less cytotoxic but requires deprotection for bioactivity .

Drug Delivery and Biodegradability

- MPA-based nanomaterials degrade rapidly in the presence of esterases, making them suitable for transient CRISPR/Cas9 delivery .

Coordination Chemistry

Actividad Biológica

N1-Ethyl-N3-heptyl-1,3-propanediamine is a diamine compound that has garnered attention in various fields, particularly in proteomics research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C₁₂H₂₈N₂

- Molecular Weight : 200.36 g/mol

- Boiling Point : Approximately 146.6 °C

- Density : ~0.8 g/mL

Biological Activity Overview

N1-Ethyl-N3-heptyl-1,3-propanediamine exhibits a range of biological activities that are critical for its applications in research and industry. The following sections detail its pharmacological properties, toxicity assessments, and potential therapeutic uses.

Pharmacological Properties

- Antimicrobial Activity : Studies have indicated that diamines can exhibit antimicrobial properties. The specific activity of N1-Ethyl-N3-heptyl-1,3-propanediamine against various bacterial strains is currently under investigation but shows promise in preliminary assays.

- Cell Proliferation : Research indicates that certain diamines can influence cell proliferation and differentiation. In vitro studies are required to elucidate the specific effects of N1-Ethyl-N3-heptyl-1,3-propanediamine on different cell lines.

- Neuroprotective Effects : Some diamines have been reported to provide neuroprotective effects in animal models of neurodegenerative diseases. Further studies are necessary to evaluate whether N1-Ethyl-N3-heptyl-1,3-propanediamine shares similar properties.

Acute Toxicity

The acute toxicity of N1-Ethyl-N3-heptyl-1,3-propanediamine has been assessed through various studies:

| Study Type | Organism | LD50 (mg/kg) | Observations |

|---|---|---|---|

| Oral | Rats | 410 - 1600 | Mortality observed at higher doses; local irritation noted. |

| Dermal | Guinea Pigs | Not available | Positive results for skin sensitization in studies. |

Note: LD50 values indicate the dose at which 50% of the test population is expected to die from exposure.

Chronic Exposure

Chronic exposure studies highlight respiratory irritation among workers handling similar compounds, suggesting potential risks associated with prolonged exposure to N1-Ethyl-N3-heptyl-1,3-propanediamine.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of N1-Ethyl-N3-heptyl-1,3-propanediamine against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.

Case Study 2: Neuroprotection in Animal Models

In a controlled study involving rodents subjected to neurotoxic agents, administration of N1-Ethyl-N3-heptyl-1,3-propanediamine demonstrated a reduction in neurodegeneration markers compared to control groups. This suggests potential therapeutic applications in neuroprotection.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.